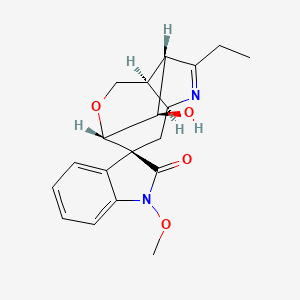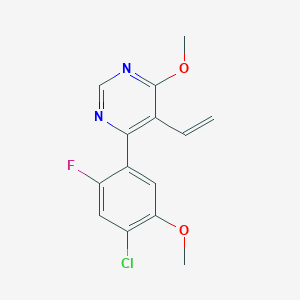
Tms-HT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tms-HT, also known as Trimethylsilylating Reagent, is a compound used primarily for the derivatization of hydroxyl compounds. It is a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine. This reagent is widely used in various chemical processes due to its effectiveness in introducing trimethylsilyl groups into molecules, which can enhance the volatility and stability of the compounds for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tms-HT is prepared by mixing hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine. The reaction typically involves the following steps:
Mixing: Hexamethyldisilazane and trimethylchlorosilane are mixed in a specific ratio in an anhydrous pyridine solvent.
Reaction: The mixture is allowed to react at room temperature for a specified period, usually a few minutes to several hours, depending on the desired yield and purity.
Purification: The resulting product is purified to remove any impurities and unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Mixing: Large quantities of hexamethyldisilazane and trimethylchlorosilane are mixed in industrial reactors with anhydrous pyridine.
Controlled Reaction: The reaction conditions, such as temperature and time, are carefully controlled to ensure maximum yield and purity.
Purification and Packaging: The final product is purified using industrial purification techniques and then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Tms-HT undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with hydroxyl groups in organic compounds, replacing the hydrogen atom with a trimethylsilyl group.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, the trimethylsilyl groups introduced can influence the reactivity of the modified compounds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include alcohols, phenols, and carboxylic acids.
Major Products
The major products formed from reactions with this compound are trimethylsilyl ethers, which are more volatile and stable than their parent hydroxyl compounds. These derivatives are particularly useful in gas chromatography and other analytical techniques .
Scientific Research Applications
Tms-HT has a wide range of applications in scientific research, including:
Chemistry: It is used for the derivatization of hydroxyl compounds to improve their volatility and stability for gas chromatography.
Biology: In biological research, this compound is used to modify biomolecules, making them more amenable to analytical techniques such as mass spectrometry.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Tms-HT involves the introduction of trimethylsilyl groups into molecules. This process occurs through a substitution reaction where the hydroxyl hydrogen is replaced by a trimethylsilyl group. The trimethylsilyl group increases the volatility and stability of the compound, making it more suitable for analytical techniques such as gas chromatography .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane (TMS): Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
Trimethylsilyl Chloride (TMCS): Used for silylation reactions similar to Tms-HT but without the presence of hexamethyldisilazane.
Hexamethyldisilazane (HMDS): Used as a silylation reagent and in the preparation of this compound.
Uniqueness
This compound is unique due to its combination of hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine, which provides enhanced reactivity and stability compared to using either reagent alone. This combination allows for more efficient and effective derivatization of hydroxyl compounds .
Properties
Molecular Formula |
C9H28ClNSi3 |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane |
InChI |
InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3 |
InChI Key |
XPMFWTBRILCBMR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


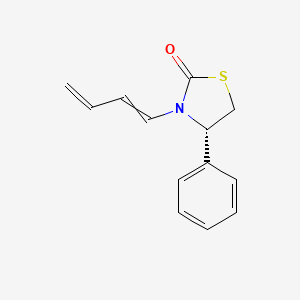

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
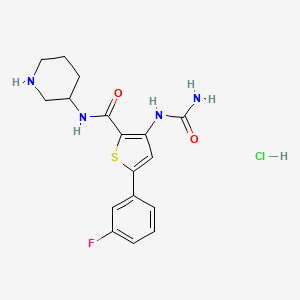
![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)

![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
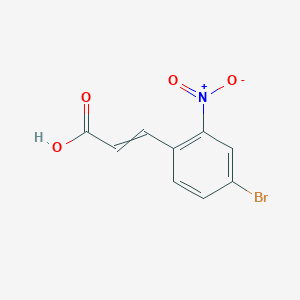
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
